molecular formula C20H25N3O2 B2947160 3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2320663-99-6

3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2947160
CAS No.: 2320663-99-6
M. Wt: 339.439
InChI Key: ORCIMWOAQPBUSL-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[321]octane is a complex organic compound that features an imidazole ring, a benzoyl group, and an azabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the imidazole ring and the azabicyclo octane core. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction. The final step involves the attachment of the propan-2-yloxy group under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkoxides, halides.

Major Products

Scientific Research Applications

3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzoyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-imidazol-1-yl)propan-1-amine
  • 4-(1H-imidazol-1-yl)benzoic acid
  • 3-(1H-imidazol-1-yl)propionate-1,2,3-13C3 sodium salt

Uniqueness

3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane is unique due to its combination of an imidazole ring, a benzoyl group, and an azabicyclo octane structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-14(2)25-19-7-3-15(4-8-19)20(24)23-16-5-6-17(23)12-18(11-16)22-10-9-21-13-22/h3-4,7-10,13-14,16-18H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCIMWOAQPBUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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